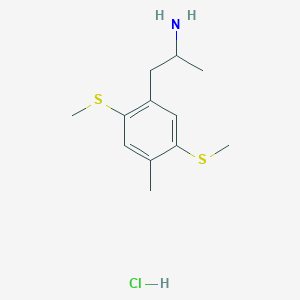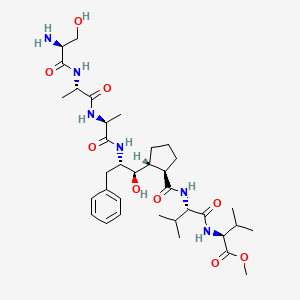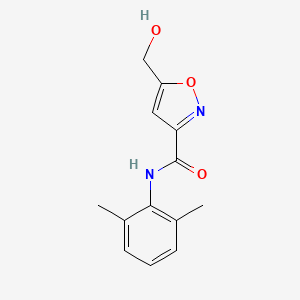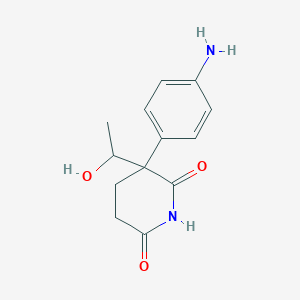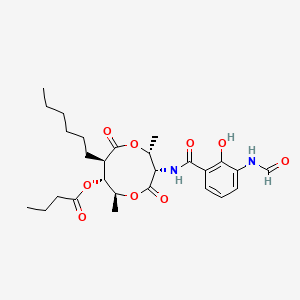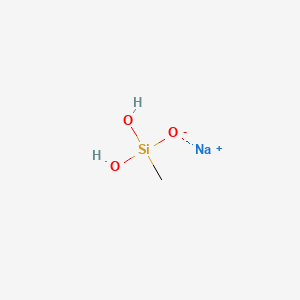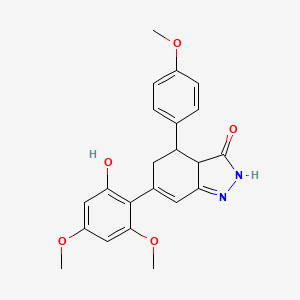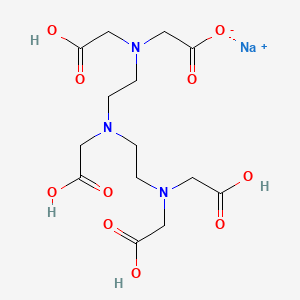
(R)-1-Ethyl-2,2-dimethylpropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Ethyl-2,2-dimethylpropanol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-2,2-dimethylpropanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-2,2-dimethylpropanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-1-Ethyl-2,2-dimethylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane, ®-1-Ethyl-2,2-dimethylpropane, using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group of ®-1-Ethyl-2,2-dimethylpropanol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: ®-1-Ethyl-2,2-dimethylpropanone.
Reduction: ®-1-Ethyl-2,2-dimethylpropane.
Substitution: ®-1-Ethyl-2,2-dimethylpropyl chloride.
Scientific Research Applications
®-1-Ethyl-2,2-dimethylpropanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of drugs with specific chiral centers.
Industry: The compound is utilized in the production of specialty chemicals and materials with desired stereochemical properties.
Mechanism of Action
The mechanism of action of ®-1-Ethyl-2,2-dimethylpropanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and influencing its activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Ethyl-2,2-dimethylpropanol
- 1-Ethyl-2,2-dimethylpropanone
- 1-Ethyl-2,2-dimethylpropane
Uniqueness
®-1-Ethyl-2,2-dimethylpropanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer, (S)-1-Ethyl-2,2-dimethylpropanol, the ®-enantiomer may exhibit different reactivity and interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
38636-36-1 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(3R)-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
HMSVXZJWPVIVIV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C(C)(C)C)O |
Canonical SMILES |
CCC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


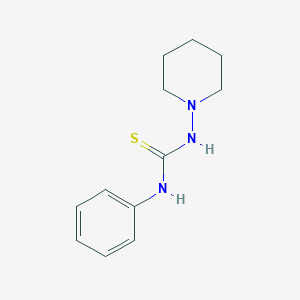


![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)


